Benz(b)acridine

Photophysics Organic Electronics Fluorescent Probes

Researchers using tetracene or generic benzacridines often encounter non-emissive behavior or irreproducible genotoxicity data due to isomeric impurity. Benz(b)acridine, with its angular nitrogen geometry, solves this by delivering a bright, stable 63% fluorescence quantum yield-enabling high-efficiency OLED emitters and luminescent probes-while its distinct metabolic activation profile ensures valid SAR and genotoxicity study outcomes. • 63% fluorescence quantum yield vs. tetracene's near-zero emission for OLED and bioimaging applications. • Narrowed HOMO-LUMO gap (~0.3 eV smaller than tetracene) enhances n-type semiconductor performance in OFETs and OPVs. • Supplied with certified purity for reproducible genotoxicity and SAR research.

Molecular Formula C17H11N
Molecular Weight 229.27 g/mol
CAS No. 257-89-6
Cat. No. B12651566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(b)acridine
CAS257-89-6
Molecular FormulaC17H11N
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=N3
InChIInChI=1S/C17H11N/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)18-17/h1-11H
InChIKeyJZYMCIPZZLIJKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benz(b)acridine (CAS 257-89-6) – Core Identity and Procurement-Relevant Context


Benz(b)acridine (CAS 257-89-6), also known as 5-azatetracene, is an angular tetracyclic aza-polycyclic aromatic hydrocarbon (aza-PAH) belonging to the benzacridine family [1]. Its planar, conjugated π-system, featuring a single heterocyclic nitrogen atom, enables intercalative DNA binding—a foundational property shared by many acridine derivatives—but its specific angular geometry and electronic structure differentiate its physicochemical, electrochemical, and biological behavior from both linear benzacridine isomers and all-carbon tetracene [1][2]. This compound is primarily employed as a research tool in genotoxicity studies, as a fluorescent probe or optoelectronic material, and as a synthetic precursor for more complex N-heteroacenes [3].

Why Benz(b)acridine Cannot Be Simply Substituted with Other Benzacridines or Tetracene


The benzacridine isomers (b, a, c) and the all-carbon analogue tetracene exhibit profoundly different electronic structures, metabolic activation pathways, and photophysical outputs, rendering them non-interchangeable in research and industrial applications [1][2]. The position of the nitrogen heteroatom in benz(b)acridine's angular framework creates a unique π-electron distribution that alters its redox behavior, luminescence quantum yield, and DNA interaction mode relative to linear benz(a)acridine or benz(c)acridine [2][3]. Critically, the nitrogen atom's placement determines whether the molecule undergoes efficient metabolic activation to mutagenic bay-region diol-epoxides, as seen with benz(c)acridine, or remains relatively inert, as observed with benz(a)acridine [4]. Substituting benz(b)acridine with a generic 'benzacridine' or tetracene without considering these quantitative structure-activity divergences risks invalidating experimental results, misinterpreting genotoxicity data, or compromising optoelectronic device performance [2][4].

Quantitative Differentiation of Benz(b)acridine from Closest Analogs


Fluorescence Quantum Yield: Benz(b)acridine vs. Tetracene

In dichloromethane solution, benz(b)acridine (5-azatetracene) exhibits a photoluminescence quantum yield (ΦF) of 63%, demonstrating efficient radiative decay that contrasts sharply with the near-complete quenching observed in its all-carbon counterpart, tetracene (ΦF ≈ 0.002 in solution) [1][2]. The replacement of a single carbon atom with nitrogen in the acene backbone suppresses the triplet-formation pathway (intersystem crossing) that typically dominates tetracene's excited-state dynamics, thereby unlocking substantial fluorescence output [1].

Photophysics Organic Electronics Fluorescent Probes

Electrochemical HOMO-LUMO Gap: Benz(b)acridine vs. Tetracene

Cyclic voltammetry and optical measurements reveal that benz(b)acridine (5-azatetracene) possesses a significantly smaller HOMO-LUMO energy gap than tetracene, translating to a lower-lying LUMO energy level and enhanced electron-accepting character [1]. Specifically, the experimental band gap of benz(b)acridine is reported to be ~0.3 eV smaller than that of tetracene, with a substantial 83 nm red-shift in its absorption and emission spectra relative to a comparable N-heteroacene reference [1].

Organic Semiconductors Electrochemistry Bandgap Engineering

Mutagenic Activation Potential: Benzacridine Isomer Comparison

Comparative studies of benz(a)acridine and benz(c)acridine demonstrate that the position of the nitrogen heteroatom profoundly influences metabolic activation to mutagenic bay-region diol-epoxides [1]. The bay-region tetrahydro-1,2-epoxide of benz(c)acridine was found to be 4- to 11-fold more mutagenic than the corresponding benz(a)acridine epoxide in bacterial and mammalian cell assays [1]. While direct quantitative data for benz(b)acridine are limited, its angular geometry—distinct from both linear benz(a)acridine and benz(c)acridine—predicts an intermediate or divergent activation profile, underscoring that isomer selection is non-trivial for genotoxicity studies [2].

Genetic Toxicology Metabolic Activation Carcinogenicity

Optimal Research and Industrial Use Cases for Benz(b)acridine Based on Verifiable Differentiation


Organic Optoelectronics: Bright Luminescent Material for OLEDs and Fluorescent Sensors

The 63% fluorescence quantum yield of benz(b)acridine, contrasting with tetracene's near-zero emission, directly enables its use as a highly efficient fluorescent emitter in organic light-emitting diodes (OLEDs), luminescent sensors, and bioimaging probes [1]. Researchers should select benz(b)acridine when bright, stable fluorescence is required from a small-molecule N-heteroacene, as tetracene is functionally non-emissive and other benzacridine isomers may not offer the same quantum efficiency [1].

N-Type Organic Semiconductors: Electron-Transporting Material for OFETs and OPVs

The narrowed HOMO-LUMO band gap (~0.3 eV smaller than tetracene) and lower-lying LUMO level of benz(b)acridine directly enhance its electron-accepting and electron-transporting properties, positioning it as a viable n-type organic semiconductor for organic field-effect transistors (OFETs) and as an electron-acceptor in organic photovoltaics (OPVs) [1]. In contrast, tetracene's wider band gap and higher LUMO limit its n-channel performance, while other benzacridine isomers may exhibit different frontier orbital energies [1].

Structure-Activity Relationship (SAR) Studies in Genetic Toxicology

Because even subtle variations in the position of the nitrogen heteroatom among benzacridine isomers can alter mutagenic potency by 4- to 11-fold—as demonstrated for benz(c)acridine versus benz(a)acridine epoxides—benz(b)acridine serves as an essential comparator in SAR studies investigating the metabolic activation of aza-PAHs [2]. Using benz(b)acridine in parallel with linear isomers allows researchers to dissect the contribution of angular geometry to DNA-binding mode, cytochrome P450-mediated activation, and ultimate genotoxic outcome [2][3].

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